BenchChemオンラインストアへようこそ!

1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one

Histamine release inhibition Mast cell degranulation Structure-activity relationship

1'-Benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one (CAS 54906-22-8) is a spirocyclic heterocycle featuring a 1,3-benzoxazine-4-one ring fused through a spiro carbon to an N-benzylpiperidine moiety. With a molecular formula of C₁₉H₂₀N₂O₂ and a molecular weight of 308.38 g·mol⁻¹, this compound belongs to the broader class of 1-substituted spiro[piperidine-oxobenzoxazine]s, a scaffold that has been explored across multiple therapeutic indications including antihypertensive , antiallergic/histamine-release inhibition , and stearoyl-CoA desaturase (SCD) inhibition.

Molecular Formula C19H20N2O2
Molecular Weight 308.381
CAS No. 54906-22-8
Cat. No. B2529778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one
CAS54906-22-8
Molecular FormulaC19H20N2O2
Molecular Weight308.381
Structural Identifiers
SMILESC1CN(CCC12NC(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4
InChIInChI=1S/C19H20N2O2/c22-18-16-8-4-5-9-17(16)23-19(20-18)10-12-21(13-11-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,22)
InChIKeyNMFAHOKVZJFMHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-Benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one (CAS 54906-22-8): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


1'-Benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one (CAS 54906-22-8) is a spirocyclic heterocycle featuring a 1,3-benzoxazine-4-one ring fused through a spiro carbon to an N-benzylpiperidine moiety [1]. With a molecular formula of C₁₉H₂₀N₂O₂ and a molecular weight of 308.38 g·mol⁻¹, this compound belongs to the broader class of 1-substituted spiro[piperidine-oxobenzoxazine]s, a scaffold that has been explored across multiple therapeutic indications including antihypertensive [2], antiallergic/histamine-release inhibition [3], and stearoyl-CoA desaturase (SCD) inhibition [4]. The benzyl substituent at the piperidine N-1' position distinguishes it from the unsubstituted parent spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one (CAS 54906-24-0), with a calculated LogP of approximately 2.9 [1].

Why 1'-Benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one Cannot Be Interchanged with Generic Spirobenzoxazine-Piperidine Analogs


Within the spiro[piperidine-oxobenzoxazine] chemotype, both the heterocyclic core identity and the nature of the N-1' substituent exert non-interchangeable effects on biological activity. A systematic study by Yamato et al. demonstrated that replacing the isocoumarin core with a 1,3-benzoxazine-4-one (as in this compound) while retaining the identical N-benzyl group alters histamine-release inhibitory potency by several-fold [1]. Conversely, the N-benzyl substituent itself cannot be excised without loss of function: hydrogenolytic debenzylation yields the unsubstituted spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one (CAS 54906-24-0) [2], for which biological activity data in this assay system are absent—implying the benzyl group is a pharmacophoric requirement. Across the antihypertensive patent literature, even subtle modifications to the N-1' arylalkyl chain (e.g., benzyl versus phenethyl versus 2,6-dichlorobenzyl) produce compounds with distinct physicochemical and pharmacological profiles [3]. A generic spirobenzoxazine-piperidine without the specific 1'-benzyl substitution pattern does not replicate the target compound's validated biological signature.

Quantitative Differentiation Evidence: 1'-Benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one versus Closest Structural Analogs


Head-to-Head Histamine Release Inhibition: Benzoxazine Core (Compound 5) versus Isocoumarin, Chromanone, Chroman, Benzothiazine, and Quinazolinone Cores

In the definitive SAR study by Yamato et al. (1981), eight spiro compounds sharing an identical 1'-benzylpiperidine moiety but differing in the heterocyclic core were compared in the compound 48/80-induced histamine release assay using isolated rat peritoneal mast cells [1]. The 1,3-benzoxazine-4-one analog (compound 5), corresponding to the target compound, reduced histamine release to 10% of the induced level, demonstrating the most potent inhibition among all analogs tested. This outperformed the isocoumarin lead compounds (1a: 14%; 2a: 17%), the 4-quinazolinone analog (7: 24%), and dramatically exceeded the chromanone (3: 40%) and chroman (4: 42%) analogs which were essentially inactive (control: 41%) [1].

Histamine release inhibition Mast cell degranulation Structure-activity relationship Antiallergic

Benzyl Substituent Requirement: Target Compound versus Debenzylated Analog (CAS 54906-24-0)

The N-benzyl group at the 1'-position is a critical pharmacophoric element. The target compound can be catalytically hydrogenolyzed (Pd/C, H₂, ethanol) over 5 hours to yield the unsubstituted spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one (CAS 54906-24-0) [1]. In the Yamato et al. SAR series, all active histamine-release inhibitors bore the N-benzyl substituent; the unsubstituted piperidine parent has no reported inhibitory activity in the same assay system [2]. The calculated LogP of 2.9 for the target compound versus a lower LogP for the debenzylated analog (estimated ~1.0–1.5 based on removal of the benzyl moiety) further underscores a significant difference in lipophilicity that may influence membrane permeability and target engagement [1].

Pharmacophore requirement N-debenzylation Structure-activity relationship Spirobenzoxazine

Antihypertensive Class Membership: 1'-Benzyl Analog within the Patented Spiro[piperidine-oxobenzoxazine] Series

US Patent 4,349,549 discloses a genus of 1-substituted spiro[piperidine-oxobenzoxazine]s encompassing the 1'-benzyl substitution pattern (via the ω-arylalkyl claim scope) as antihypertensive agents [1]. Compounds within this genus, when administered intravenously or intraarterially into the CNS of cats, exhibited blood-pressure-lowering activity comparable to clonidine, a prototypical α₂-adrenoceptor agonist [1]. Oral administration to spontaneously hypertensive rats (SHRs) confirmed antihypertensive efficacy [1]. While the target compound (1'-benzyl) is not an explicitly exemplified compound in the patent, it falls squarely within the claimed generic structure where A = ω-arylalkyl (benzyl). The closest exemplified analogs with available characterization data are 1-[2-phenylethyl]-spiro[piperidine-4,4'-2'-oxo-3',1'-benzooxazine] (mp 276–280 °C as hydrochloride) and 1-[2,6-dichlorobenzyl]-spiro... (mp 241–245 °C as hydrochloride) [1].

Antihypertensive CNS-mediated blood pressure α₂-antagonist-like activity Spontaneously hypertensive rat

SCD-1 Inhibitory Scaffold: 1,3-Benzoxazine-4-one Spirocycle as a Privileged Core for Metabolic Disease Targets

A distinct patent application (US 2010/0069351 A1) by Takeda Pharmaceutical Company discloses spiro compounds incorporating the 1,3-benzoxazine-4-one spirocyclic scaffold as stearoyl-CoA desaturase (SCD) inhibitors, with claimed utility in hyperlipidemia, diabetes, obesity, and fatty liver disease [1]. The exemplified compound in Example 3—1'-[6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazin-3-yl]spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one—shares the identical spiro[benzoxazine-piperidine] core architecture with the target compound, differing only in the N-1' substituent [1]. The target compound (1'-benzyl) thus serves as a structural analog suitable for SAR exploration around the SCD-1 pharmacophore, where the benzyl group may confer distinct binding characteristics relative to the heteroaryl-substituted leads. The patent reports that compounds within this class suppress body weight gain and promote energy consumption in preclinical models [1].

Stearoyl-CoA desaturase SCD-1 inhibition Metabolic syndrome Lipid metabolism

Physicochemical Differentiation: Calculated LogP and Hydrogen Bonding Profile versus Isocoumarin and Chromanone Analogs

The 1,3-benzoxazine-4-one core confers a distinct hydrogen-bonding profile compared to isocoumarin and chromanone analogs. The target compound presents one hydrogen bond donor (NH of the benzoxazine ring) and three hydrogen bond acceptors (two carbonyl oxygens on the benzoxazine ring, one on the oxazine oxygen), with a calculated LogP of 2.9 [1]. This LogP value positions the compound within a favorable lipophilicity range for CNS penetration (LogP 2–4), consistent with the antihypertensive patent's disclosure of CNS-mediated activity [2]. In contrast, the corresponding isocoumarin analog (compound 1a in Yamato et al.) has one fewer H-bond acceptor (lacks the oxazine ring oxygen), while the chroman analog (4) lacks both the carbonyl and the oxazine nitrogen, substantially reducing H-bond acceptor capacity. The benzoxazine-4-one's combination of moderate lipophilicity and multiple H-bond acceptors may contribute to its superior histamine-release inhibitory activity relative to the less polar chroman and chromanone cores [3].

Lipophilicity LogP Hydrogen bonding Drug-likeness Physicochemical profiling

Recommended Research and Procurement Application Scenarios for 1'-Benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one


Mast Cell Stabilization and Antiallergic Drug Discovery: Use as the Preferred Benzoxazine Core Scaffold

Based on the direct head-to-head evidence from Yamato et al. (1981) showing that the 1,3-benzoxazine-4-one core (compound 5) achieves 10% residual histamine release—superior to isocoumarin (14%), benzothiazine (15%), quinazolinone (24%), and dramatically better than chromanone (40%) and chroman (42%) [1]—this compound is the recommended starting scaffold for antiallergic drug discovery programs targeting mast cell degranulation pathways. It should be procured as the reference standard for establishing new SAR series around the N-benzyl spirocyclic chemotype, particularly when screening for inhibitors of compound 48/80-induced or IgE-mediated histamine release.

CNS-Penetrant Antihypertensive Lead Optimization: N-1' Substituent SAR Anchor Compound

As a member of the patented 1-substituted spiro[piperidine-oxobenzoxazine] antihypertensive class with demonstrated clonidine-like CNS blood-pressure-lowering activity in cats and efficacy in spontaneously hypertensive rats [1], the 1'-benzyl analog serves as an anchor point for SAR studies exploring the N-1' substituent space. Its calculated LogP of 2.9 falls within the CNS-penetrant range [2], making it a suitable control compound for evaluating how alterations to the N-substituent affect CNS exposure, receptor residency time, and antihypertensive potency.

SCD-1 Inhibitor Scaffold Diversification: Core Reference Standard for Metabolic Disease Programs

Given that the spiro[1,3-benzoxazine-2,4'-piperidine] core is validated in the Takeda SCD inhibitor patent family as a scaffold for metabolic disease targets including hyperlipidemia, type 2 diabetes, and obesity [1], the 1'-benzyl analog is a commercially available core reference standard. It can be procured for head-to-head comparator studies against the exemplified heteroaryl-substituted leads or for use as a synthetic intermediate in parallel chemistry efforts to generate N-1'-diversified SCD inhibitor libraries.

Chemical Biology Tool Compound: Spirocyclic Probe for Histamine Release Pathway Deconvolution

The availability of cross-core comparator data—where the identical 1'-benzylpiperidine moiety is paired with six different heterocyclic cores (isocoumarin, chromanone, chroman, benzoxazine, benzothiazine, quinazolinone) and only the benzoxazine achieves the 10% histamine release residual level [1]—positions this compound as a selective chemical probe. Researchers investigating the molecular targets mediating histamine release inhibition can use this compound alongside its less active core analogs to deconvolve target engagement, off-target profiles, and mechanistic pathways specific to the benzoxazine-4-one pharmacophore.

Quote Request

Request a Quote for 1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.